molecular formula C7H4N4 B13672368 Imidazo[1,2-b]pyridazine-6-carbonitrile

Imidazo[1,2-b]pyridazine-6-carbonitrile

Cat. No.: B13672368
M. Wt: 144.13 g/mol
InChI Key: OKPAMSLQVQGUOC-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazine-6-carbonitrile is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazine-6-carbonitrile typically involves cyclization reactions. One common method includes the use of organometallic chemistry-based approaches, such as cyclization reactions followed by functionalization through cross-coupling reactions like Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille reactions .

Industrial Production Methods: Industrial production methods for this compound are generally based on scalable synthetic routes that ensure high yield and purity. These methods often involve the use of readily available starting materials and environmentally benign solvents to optimize the reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-b]pyridazine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under conditions such as reflux or microwave irradiation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazine-6-carboxylic acid, while reduction may yield imidazo[1,2-b]pyridazine-6-methylamine.

Scientific Research Applications

Imidazo[1,2-b]pyridazine-6-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of imidazo[1,2-b]pyridazine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of interleukin-17A (IL-17A), a cytokine involved in inflammatory responses, by binding to its receptor and blocking its signaling pathway . This inhibition can lead to reduced inflammation and potential therapeutic effects in conditions like psoriasis and rheumatoid arthritis.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridines
  • Imidazo[1,2-a]pyrazines
  • Imidazo[4,5-b]pyridines
  • Imidazo[1,5-a]pyridines

Comparison: Imidazo[1,2-b]pyridazine-6-carbonitrile is unique due to its specific ring fusion and the presence of a nitrile group at the 6-position. This structural feature imparts distinct chemical and biological properties compared to other imidazo-based compounds. For instance, imidazo[1,2-b]pyridazine derivatives have shown promising kinase inhibition activity, making them valuable in the development of anticancer agents .

Properties

Molecular Formula

C7H4N4

Molecular Weight

144.13 g/mol

IUPAC Name

imidazo[1,2-b]pyridazine-6-carbonitrile

InChI

InChI=1S/C7H4N4/c8-5-6-1-2-7-9-3-4-11(7)10-6/h1-4H

InChI Key

OKPAMSLQVQGUOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN2N=C1C#N

Origin of Product

United States

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